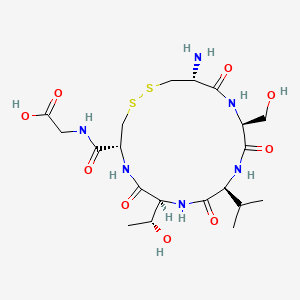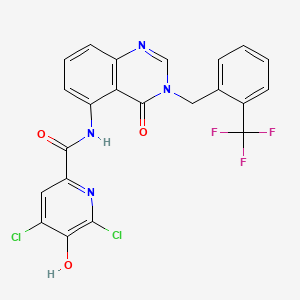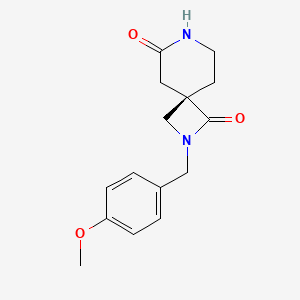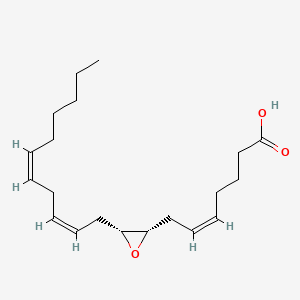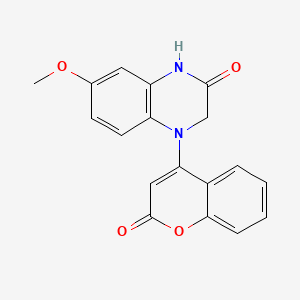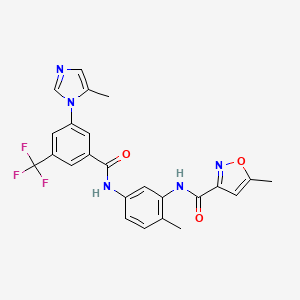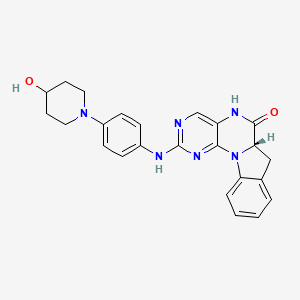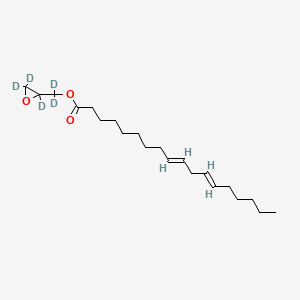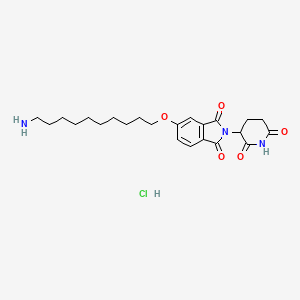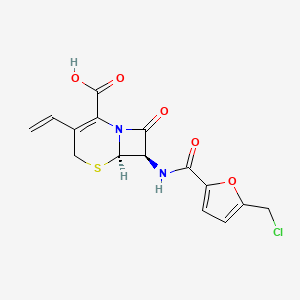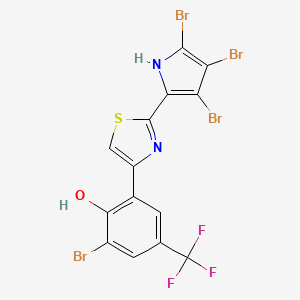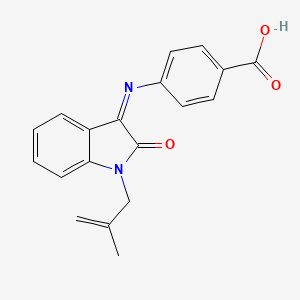
Antibacterial agent 164
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It has shown significant efficacy against Staphylococcus aureus and Bacillus subtilis, with a minimum inhibitory concentration (MIC) of 0.09 mM . This compound also exhibits strong anti-biofilm formation properties, making it a promising candidate for combating bacterial infections and biofilm-related issues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 164 involves the design and molecular modeling of isatin-aminobenzoic acid hybrids. The reaction typically includes the condensation of isatin with aminobenzoic acid under controlled conditions to form the desired hybrid compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the synthetic route used in laboratory settings. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Antibacterial agent 164 undergoes various chemical reactions, including:
Condensation Reactions: Formation of the hybrid compound from isatin and aminobenzoic acid.
Substitution Reactions: Potential modifications on the aromatic ring to enhance antibacterial properties.
Common Reagents and Conditions:
Reagents: Isatin, aminobenzoic acid, suitable catalysts.
Conditions: Controlled temperature and pH, appropriate solvents.
Major Products: The primary product is the isatin-aminobenzoic acid hybrid, which exhibits antibacterial and antibiofilm activities .
Wissenschaftliche Forschungsanwendungen
Antibacterial agent 164 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying hybrid antibacterial agents and their synthesis.
Biology: Investigated for its efficacy against bacterial strains and biofilm formation.
Medicine: Potential therapeutic agent for treating bacterial infections, especially those involving biofilms.
Wirkmechanismus
The mechanism of action of antibacterial agent 164 involves inhibiting the growth of bacterial cells and preventing biofilm formation. It targets specific bacterial enzymes and pathways, disrupting essential processes such as cell wall synthesis and protein production. This leads to the death of bacterial cells and inhibition of biofilm development .
Vergleich Mit ähnlichen Verbindungen
Penicillin: A well-known antibacterial agent that targets bacterial cell wall synthesis.
Tetracycline: Inhibits protein synthesis in bacteria.
Ciprofloxacin: Interferes with bacterial DNA replication.
Uniqueness: Antibacterial agent 164 stands out due to its dual action as both an antibacterial and antibiofilm agent. Its ability to inhibit biofilm formation is particularly significant, as biofilms are often resistant to conventional antibiotics. This makes it a valuable addition to the arsenal of antibacterial agents .
Eigenschaften
Molekularformel |
C19H16N2O3 |
|---|---|
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
4-[[1-(2-methylprop-2-enyl)-2-oxoindol-3-ylidene]amino]benzoic acid |
InChI |
InChI=1S/C19H16N2O3/c1-12(2)11-21-16-6-4-3-5-15(16)17(18(21)22)20-14-9-7-13(8-10-14)19(23)24/h3-10H,1,11H2,2H3,(H,23,24) |
InChI-Schlüssel |
JVOWGCQBVCLVIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CN1C2=CC=CC=C2C(=NC3=CC=C(C=C3)C(=O)O)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


